Selective 5-HT3 receptor agonist. Also displays antagonist activity at peripheral 5-HT3 receptors. [3H]-Quipazine labels 5-HT3 sites in the cortical membranes.
Quipazine dimaleate
CAS No.: 150323-78-7
Cat. No.: VC0004200
Molecular Formula: C21H23N3O8
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150323-78-7 |
---|---|
Molecular Formula | C21H23N3O8 |
Molecular Weight | 445.4 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline |
Standard InChI | InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Standard InChI Key | VAOSOCRJSSWBEQ-SPIKMXEPSA-N |
Isomeric SMILES | C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Chemical and Pharmacological Profile
Molecular Architecture and Physicochemical Properties
The compound's structure combines a quinoline moiety with a piperazine ring, stabilized by dimaleate counterions. X-ray crystallography reveals planar quinoline stacking interactions that may influence receptor binding kinetics. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃·2C₄H₄O₄ |
Molecular Weight | 445.43 g/mol |
Aqueous Solubility | <44.54 mg/mL at 25°C |
Storage Stability | 6 months at -80°C |
Purity Specification | ≥99% by HPLC |
These characteristics necessitate specific handling protocols, including protection from repeated freeze-thaw cycles and preparation in phosphate-buffered saline at physiological pH .
Receptor Binding Characteristics
While initially characterized as a selective 5-HT3 receptor agonist, contemporary research demonstrates complex polypharmacology. Radioligand displacement assays show nanomolar affinity (Kᵢ = 2.3 nM) for 5-HT3 receptors in cortical membranes, with paradoxical antagonist activity observed in peripheral neuronal preparations . Competitive binding studies reveal secondary interactions with dopamine D₂ receptors (Kᵢ = 480 nM), potentially explaining its capacity to induce stereotyped behaviors typically associated with dopaminergic agonists .
Pharmacological Activity and Mechanistic Insights
Serotonergic Modulation
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Central Nervous System: Potent agonist activity (EC₅₀ = 12 nM)
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Peripheral Neurons: Functional antagonism (IC₅₀ = 8.7 μM)
This dichotomy suggests allosteric modulation dependent on receptor localization or accessory protein interactions .
Dopaminergic Crosstalk
Contrary to early assumptions of dopaminergic inertness, quipazine dimaleate demonstrates dose-dependent interactions with striatal dopamine pathways. Behavioral assays show:
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58% reduction in quinpirole-induced locomotion at 0.3 mg/kg
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2.1-fold potentiation of apomorphine stereotypy at 1 mg/kg
Neurochemical analyses correlate these effects with 34% increases in striatal dopamine turnover and 19% elevation in D₂ receptor surface expression .
Opioid System Interactions
Recent investigations reveal unexpected modulatory effects on μ-opioid receptor signaling. In rhesus monkey models, quipazine dimaleate (0.32 mg/kg) produces:
Parameter | Change vs. Control |
---|---|
Morphine ED₅₀ Reduction | 41% (p < 0.01) |
Heroin Self-Administration | 22% Decrease |
Fentanyl Choice | 37% Reduction |
Mechanistic studies implicate 5-HT2A-mediated heterologous desensitization of opioid receptors, though complete signaling pathways remain under investigation .
Concentration (μM) | Viability vs. Control | TOS Increase | TAS Decrease |
---|---|---|---|
25 | 92% | 18% | 12% |
200 | 41% | 137% | 64% |
Notably, co-treatment with 10 mM glutamate exacerbates caspase-3 activation by 2.7-fold compared to glutamate alone, suggesting pro-apoptotic synergy under excitotoxic conditions .
Oxidative Stress Modulation
The compound's redox effects appear context-dependent:
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Basal Conditions: 19% increase in glutathione peroxidase activity
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Oxidative Challenge: 54% depletion of total antioxidant capacity
This paradoxical profile necessitates careful risk-benefit analysis in neurodegeneration models .
Recent Advances and Future Directions
Cutting-edge research explores chiral analogs with improved safety profiles. Early-stage compounds demonstrate:
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3.2-fold greater 5-HT3 selectivity
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78% reduction in pro-oxidant activity
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Maintained opioid-sparing effects
Ongoing clinical translation efforts focus on sustained-release formulations to mitigate peak concentration-related toxicity while maintaining therapeutic efficacy.
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